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Compound of Interest

Compound Name: 4-Chloro-3-methyithiophenol

Cat. No.: B096914

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-methylthiophenol
(CAS No. 17178-00-6), a substituted aromatic thiol. While specific experimental data for this
compound is limited in publicly accessible literature, this document synthesizes available
information and provides expert insights based on the established chemistry of related
thiophenols. The guide covers core molecular and physical properties, discusses general and
robust methodologies for its synthesis and characterization, outlines expected chemical
reactivity, and addresses safety and handling considerations. The content is structured to
deliver actionable knowledge for professionals in chemical research and drug development,
emphasizing the principles behind the protocols and the importance of self-validating
experimental design.

Core Compound Identity and Properties

4-Chloro-3-methylthiophenol is a distinct organosulfur compound. It is structurally analogous
to the more common 4-chloro-3-methylphenol, with the critical substitution of a sulfur atom for
the oxygen in the hydroxyl group, forming a sulfhydryl (-SH) or thiol group. This substitution
significantly influences its chemical properties, particularly its acidity, nucleophilicity, and
oxidation potential.

Molecular Formula and Weight
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The fundamental molecular identifiers for 4-Chloro-3-methylthiophenol are essential for all
quantitative experimental work.

Identifier Value Source
Molecular Formula C7H-CIS [1]
Molecular Weight 158.65 g/mol [1]

CAS Number 17178-00-6

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physical properties of 4-Chloro-3-methylthiophenol are not
readily available in peer-reviewed literature. However, we can infer its likely characteristics
based on the known properties of structurally similar compounds like 4-chlorothiophenol and
thiophenol itself. Thiophenols are generally colorless or pale yellow liquids or low-melting solids
with a characteristic strong, unpleasant odor.[2]
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Property

Inferred/Predicted Value

Rationale & Causality

Appearance

Colorless to pale yellow liquid

or low-melting solid

Typical for aromatic thiols.
Color may develop upon
exposure to air due to
oxidation.

Odor

Strong, stenchy, unpleasant

The sulfhydryl group is
responsible for the
characteristic potent odor of

thiols.

Boiling Point

> 200 °C (at atm. pressure)

The boiling point is expected to
be higher than its phenol
analog (4-chloro-3-
methylphenol, b.p. ~235 °C)
due to the larger sulfur atom
and stronger van der Waals
forces, though weaker

hydrogen bonding.

Solubility

Insoluble in water; soluble in
organic solvents (e.g., ethanol,

ether, toluene).

The nonpolar aromatic ring
and the relatively weak polarity
of the S-H bond lead to poor

water solubility.[2]

Acidity (pKa)

Thiophenols are significantly
more acidic than their
corresponding phenols (pKa
~10) because the larger sulfur
atom can better stabilize the
negative charge of the

resulting thiophenolate anion.

[3]

Synthesis of Substituted Thiophenols: A Strategic

Overview
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The synthesis of specifically 4-chloro-3-methylthiophenol is not explicitly detailed in common
literature. However, several robust and general methods are employed for the synthesis of
substituted aryl thiols. The choice of method is dictated by the availability of starting materials,
desired scale, and functional group tolerance.

Key Synthetic Pathways

Two primary strategies are prevalent for creating the C-S bond in aromatic thiols: reduction of
sulfonyl chlorides and nucleophilic substitution on an activated aromatic ring.

This is one of the most reliable and high-yielding methods for preparing thiophenols.[4] The
process involves the reduction of a corresponding benzenesulfonyl chloride, which can often
be prepared from the aniline or directly from the arene.
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Protocol Justification:
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» Diazotization-Sulfonylation: Starting from the corresponding aniline (4-chloro-3-
methylaniline) is a common route. The diazonium salt intermediate is highly versatile and can
be converted to a sulfonyl chloride using sulfur dioxide and a copper catalyst.

e Reduction: The use of zinc dust and a strong acid like sulfuric acid is a classic and effective
method for reducing the sulfonyl chloride to the thiol.[4] This step must be performed under
controlled temperature conditions to avoid side reactions. The self-validating aspect of this
protocol lies in the monitoring of the reaction progress (e.g., by TLC or GC-MS) to ensure
complete conversion of the sulfonyl chloride, which has vastly different properties from the
final thiol product.

This method offers an alternative route starting from the analogous phenol (4-chloro-3-
methylphenol). It involves the thermal or catalyzed rearrangement of an O-aryl thiocarbamate
to an S-aryl thiocarbamate, which is then hydrolyzed to yield the thiophenol.[5] This pathway is
advantageous when the phenol is a more accessible starting material than the corresponding
aniline.

Experimental Protocol (General):

e Thiocarbamate Formation: React 4-chloro-3-methylphenol with a dialkylthiocarbamoyl
chloride in the presence of a base to form the O-aryl thiocarbamate.

o Rearrangement: Heat the O-aryl thiocarbamate (typically >200 °C) to induce the
rearrangement to the S-aryl isomer. The progress can be monitored by HPLC.

e Hydrolysis: Hydrolyze the resulting S-aryl thiocarbamate using a strong base (e.g., NaOH or
KOH) to liberate the thiophenolate salt.

 Acidification: Carefully acidify the reaction mixture to protonate the thiophenolate and yield
the final 4-chloro-3-methylthiophenol product.

Analytical Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized
compound. A combination of spectroscopic methods should be employed.
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. Expected Observations for 4-Chloro-3-
Technique .
methylthiophenol

- -SH Proton: A singlet between 3.0-4.0 ppm.

The chemical shift is variable and depends on

concentration and solvent. - Aromatic Protons:

Three distinct signals in the aromatic region
1H NMR _ _

(~6.8-7.5 ppm), showing coupling patterns

consistent with a 1,2,4-trisubstituted benzene

ring. - Methyl Protons: A singlet around 2.2-2.5
ppm.

- Aromatic Carbons: Six distinct signals in the
aromatic region (~120-140 ppm). - Methyl

13C NMR _ _ ) ) )
Carbon: A signal in the aliphatic region (~15-25

ppm).

- S-H Stretch: A weak but sharp absorption band
around 2550-2600 cm~1. This peak is
characteristic and confirms the presence of the
Infrared (IR) Spectroscopy thiol group. - C-S Stretch: A band in the 600-800
cm~1 region. - Aromatic C-H & C=C: Standard
absorptions in the 3000-3100 cm~* and 1450-

1600 cm~1 regions, respectively.

- Molecular lon (M*): A peak at m/z = 158,
M Spect try (MS) showing a characteristic isotopic pattern (~3:1
ass Spectrometr
P Y ratio for M* and M+2+) due to the presence of

one chlorine atom.

Chemical Reactivity and Applications

The reactivity of 4-chloro-3-methylthiophenol is governed by the nucleophilic nature of the
sulfur atom and the acidity of the sulfhydryl proton.

Key Reactions

o Deprotonation: Easily deprotonated by bases (e.g., hydroxides, alkoxides) to form the highly
nucleophilic thiophenolate anion. This anion is a potent soft nucleophile, readily participating
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in Sn2 reactions.[6]

o Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents (e.qg., Iz, air) will
convert it to the corresponding disulfide (bis(4-chloro-3-methylphenyl) disulfide). Stronger
oxidizing agents can lead to sulfonic acids.

o S-Alkylation/S-Arylation: The thiophenolate is an excellent nucleophile for forming thioethers

via reaction with alkyl halides or activated aryl halides.

[O]
(e.g., I2, air)

Deprotonation Oxidation

Disulfide
(Ar-S-S-Ar)

Thiophenolate Anion
(Ar-S7)

+ R-X
(Sn2 Reaction)

-Alkylation

Thioether
(Ar-S-R)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://m.youtube.com/watch?v=GWGqzkVBrcg
https://www.benchchem.com/product/b096914?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Potential Applications in Drug Development

While specific applications for this molecule are not widely documented, substituted
thiophenols are valuable intermediates in medicinal chemistry.

 Building Blocks: The thiol group can be used as a handle to introduce sulfur-containing
moieties into larger molecules. Thioethers, for instance, are common structural motifs in
many pharmaceutical agents.

e Precursors for Heterocycles: Thiophenols are key starting materials for the synthesis of
sulfur-containing heterocyclic compounds, such as benzothiazoles and benzothiophenes,
which are privileged scaffolds in drug discovery.[2]

e Ligands for Metal-Based Drugs: The soft sulfur atom can act as a ligand to coordinate with
metal centers in potential therapeutic agents.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is publicly available for 4-chloro-3-
methylthiophenol. Therefore, handling precautions must be based on the hazardous nature of
related, well-characterized thiophenols, such as 4-chlorothiophenol.

GHS Hazard Classification (Inferred):

o Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

o Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[7]
o Serious Eye Damage (Category 1): Causes serious eye damage.[7]

Handling and Personal Protective Equipment (PPE):

e Engineering Controls: Work must be conducted in a well-ventilated fume hood to avoid
inhalation of vapors.

o Eye/Face Protection: Use chemical safety goggles and a face shield.
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o Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and
closed-toe shoes.

» Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a
NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage:

» Store in a tightly sealed container in a cool, dry, and well-ventilated area.

o Keep away from oxidizing agents, strong bases, and sources of ignition.

o Due to its potent stench, it is advisable to store it in secondary containment.

Conclusion

4-Chloro-3-methylthiophenol is a specialty chemical intermediate with significant potential in
synthetic organic chemistry and drug discovery. While direct experimental data is sparse, its
properties and reactivity can be reliably inferred from the well-established chemistry of aromatic
thiols. This guide provides the foundational knowledge required for its synthesis,
characterization, and safe handling, enabling researchers to confidently incorporate this
versatile building block into their development programs. Rigorous analytical confirmation at
each experimental stage is paramount to ensure the integrity of the research outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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